N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide is a complex organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.3581 g/mol . This compound is characterized by its unique structure, which includes a benzofuran ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxypropyl Group: This step involves the reaction of the intermediate with 3-methoxypropylamine under controlled conditions.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 2,4,6-trimethylbenzoic acid
- 3,3,6-trimethyl derivatives
Uniqueness
N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide is unique due to its specific benzofuran ring system and the presence of the methoxypropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7066-33-3 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-6-5-7-20-4/h5-9H2,1-4H3,(H,17,19) |
InChI Key |
PJLCAFKQJFVSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCCCOC |
Origin of Product |
United States |
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